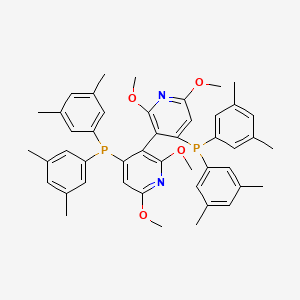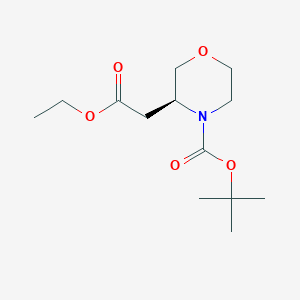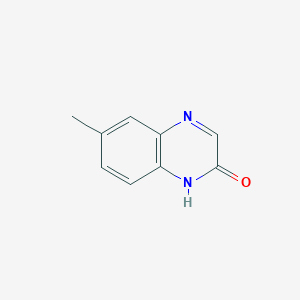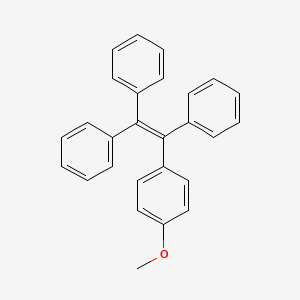
10-フェニル-3,6,9-トリオキサデカン酸
概要
説明
10-Phenyl-3,6,9-trioxadecanoic acid is a uniquely structured high-tech Oxa acid. It is characterized by its combination of lipophilic and hydrophilic functions, making it versatile for various applications. This compound is known for its broad liquid range due to its low melting and high boiling points, excellent heat stability, and outstanding complexing properties .
科学的研究の応用
10-Phenyl-3,6,9-trioxadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a complexing agent.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of high-performance materials, lubricants, and metalworking fluids due to its unique properties
準備方法
Synthetic Routes and Reaction Conditions: 10-Phenyl-3,6,9-trioxadecanoic acid can be synthesized from triethylene glycol monobenzyl ether. The synthesis involves a series of reactions including etherification and oxidation under controlled conditions .
Industrial Production Methods: The industrial production of 10-Phenyl-3,6,9-trioxadecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
化学反応の分析
Types of Reactions: 10-Phenyl-3,6,9-trioxadecanoic acid undergoes various chemical reactions including:
Oxidation: This reaction can convert the compound into its corresponding quinone.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenyl group present in the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
作用機序
The mechanism of action of 10-Phenyl-3,6,9-trioxadecanoic acid involves its interaction with molecular targets through its lipophilic and hydrophilic functions. It can form complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s ability to stabilize and solubilize other molecules makes it useful in various applications .
類似化合物との比較
- Perfluoro-3,6,9-trioxadecanoic acid
- Polyethylene glycol derivatives
- Phenyl-substituted ethers
Comparison: 10-Phenyl-3,6,9-trioxadecanoic acid stands out due to its unique combination of lipophilic and hydrophilic properties, broad liquid range, and excellent heat stability. Unlike perfluoro-3,6,9-trioxadecanoic acid, which is highly fluorinated and used in different industrial applications, 10-Phenyl-3,6,9-trioxadecanoic acid is more versatile in its applications across chemistry, biology, and medicine .
特性
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPUGBBSZRZZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436061 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-53-4 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















